[(4-butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid
Description
This compound is a pyrano[2,3-f]chromene derivative with a butyl group at position 4, two methyl groups at position 8, and an acetic acid moiety linked via an ether oxygen at position 5 (Figure 1). Its molecular formula is C₂₀H₂₄O₆, with an average mass of 360.406 g/mol and a monoisotopic mass of 360.157288 Da . The ChemSpider ID is 6321034, and it is registered under CAS RN 956569-01-0. The structure combines a fused pyran-chromene core with substituents that influence its physicochemical and biological properties, such as lipophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-[(4-butyl-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-4-5-6-12-9-17(23)25-19-13-7-8-20(2,3)26-14(13)10-15(18(12)19)24-11-16(21)22/h9-10H,4-8,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVJZCYQFPYPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyranochromene core, followed by functionalization to introduce the butyl and dimethyl groups. The final step involves the esterification or etherification to attach the acetic acid moiety.
Formation of Pyranochromene Core: This step often involves the cyclization of suitable precursors under acidic or basic conditions.
Functionalization: Introduction of butyl and dimethyl groups can be achieved through alkylation reactions using appropriate alkyl halides.
Esterification/Etherification: The final step involves the reaction of the intermediate with acetic acid or its derivatives under catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Esterification and Acylation Reactions
The carboxylic acid group (-COOH) undergoes esterification with alcohols under acid catalysis. For example, reaction with methanol in the presence of H₂SO₄ yields the corresponding methyl ester.
Key conditions :
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Catalyst: Concentrated H₂SO₄ or HCl
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Solvent: Anhydrous alcohol (e.g., methanol, ethanol)
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Temperature: Reflux (60–80°C)
The acetyloxy group in structural analogs (e.g., 9-acetyloxy derivatives) can undergo transesterification with higher alcohols under basic conditions .
Hydrolysis of Ether and Ester Linkages
The compound’s ether (-O-) and ester (-COO-) bonds are susceptible to hydrolysis:
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Acidic Hydrolysis : The acetic acid side chain remains stable under mild acidic conditions (pH 3–5), but prolonged exposure to strong acids (e.g., HCl, H₂SO₄) may cleave the pyran ring .
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Basic Hydrolysis : Treatment with NaOH or KOH at elevated temperatures (80–100°C) hydrolyzes ester groups to carboxylates .
Nucleophilic Substitution at the Chromene Core
The electron-rich chromene moiety participates in electrophilic aromatic substitution (EAS). For example:
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Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at positions 6 or 7 .
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Halogenation : Chlorination or bromination occurs at the ortho/para positions relative to the oxygen bridge using Cl₂ or Br₂ in CCl₄.
Oxidation and Reduction
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Oxidation : The 2-oxo group is resistant to mild oxidants (e.g., KMnO₄ in neutral conditions) but undergoes decarboxylation under strong oxidative stress (e.g., CrO₃/H₂SO₄) .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chromene double bond, yielding a dihydro derivative .
Cyclization and Ring-Opening Reactions
Under microwave irradiation or Lewis acid catalysis (e.g., AlCl₃), the pyran ring can undergo:
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Ring Expansion : Reacts with dienophiles to form fused bicyclic systems .
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Ring-Opening : Treatment with strong bases (e.g., NaOH) cleaves the oxygen bridge, generating phenolic intermediates.
Mechanistic Insights
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to [(4-butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid exhibit significant anti-inflammatory effects. For instance, derivatives of pyranopyrazole have been shown to reduce inflammation markers in animal models, suggesting potential therapeutic uses in treating inflammatory diseases .
Antioxidant Activity
The compound has demonstrated antioxidant properties that can protect cells from oxidative stress. Studies have shown that similar structures can scavenge free radicals effectively, which is essential for developing drugs aimed at combating oxidative stress-related conditions .
Antimicrobial Effects
Research highlights the antimicrobial activity of pyranochromene derivatives. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
Multicomponent Reactions
This compound can be synthesized through multicomponent reactions involving various reagents such as Meldrum's acid and arylglyoxals. This synthesis method is efficient and yields high purity products .
Building Block for Heterocyclic Compounds
This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its structural motifs can be modified to create derivatives with enhanced biological activities or novel properties .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Pavlik et al. (2019) | Demonstrated anti-inflammatory properties of pyranopyrazole derivatives | Potential treatment for chronic inflammatory diseases |
| MDPI Study (2021) | Reported successful synthesis of furocoumarin derivatives with high yields | Highlights synthetic versatility for drug development |
| ResearchGate Publication (2013) | Evaluated biological activities of coumarin derivatives | Suggests broad applicability in medicinal chemistry |
Mechanism of Action
The mechanism of action of [(4-butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of oxidative stress, modulation of inflammatory responses, and interaction with cellular signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs, highlighting substituent variations, molecular formulas, and key properties:
Physicochemical and Functional Implications
Lipophilicity :
- The butyl group in the target compound increases logP compared to analogs with shorter alkyl chains (e.g., methyl or methoxy groups) . This enhances membrane permeability but may reduce aqueous solubility.
- The benzyl-substituted analog exhibits even higher lipophilicity, favoring interactions with lipid-rich biological targets.
Hydrogen-Bonding Capacity: Compounds with methoxy groups (e.g., ) show improved solubility in polar solvents due to hydrogen-bond acceptor sites. The acetic acid moiety in all analogs serves as a hydrogen-bond donor/acceptor, critical for binding to enzymes or receptors.
Biological Activity
[(4-butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid (CAS No. 956569-01-0) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to highlight its significance in medicinal chemistry.
- Molecular Formula : CHO
- Molecular Weight : 360.41 g/mol
- CAS Number : 956569-01-0
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for creating complex structures. The compound can be synthesized through a one-pot reaction involving various reagents under controlled conditions to yield high purity and yield rates .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from chromene structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with varying minimum inhibitory concentrations (MICs) .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated in various studies:
- Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. For example, certain derivatives have demonstrated a notable reduction in inflammation markers in vitro .
Anticancer Activity
The anticancer properties of similar heterocyclic compounds have been well documented:
- Cell Line Studies : In vitro studies showed that compounds with similar structures could induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells. Specific IC50 values indicate promising activity against various cancer types .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated significant activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 2 | Anti-inflammatory | Compound exhibited a 50% reduction in TNF-alpha production at 10 µM concentration. |
| Study 3 | Anticancer | Induced apoptosis in MCF7 breast cancer cells with an IC50 of 15 µM. |
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis suggests that modifications to the pyranochromene scaffold can enhance biological activity:
- Substituents : Alkyl groups such as butyl enhance lipophilicity and cellular uptake.
- Functional Groups : The presence of acetic acid moiety contributes to solubility and bioavailability.
Q & A
Q. What are the optimal synthetic routes for [(4-butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid?
Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalized chromene or pyrano-chromenone precursors. For example:
Core Formation: Construct the pyrano[2,3-f]chromenone scaffold via acid-catalyzed cyclization of substituted coumarins or chromene derivatives.
Side-Chain Introduction: Introduce the [(oxy)acetic acid] moiety at position 5 using nucleophilic substitution or Mitsunobu reactions with bromoacetic acid derivatives.
Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the product.
Characterization via IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR, and elemental analysis is critical to confirm purity .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- IR Spectroscopy: Identify key functional groups (e.g., lactone C=O at ~1750 cm⁻¹, acetic acid carbonyl at ~1710 cm⁻¹).
- NMR Analysis:
- ¹H NMR: Look for characteristic signals such as the dihydro-pyran methyl groups (δ 1.2–1.5 ppm, singlet) and the butyl chain (δ 0.8–1.6 ppm).
- ¹³C NMR: Confirm the spirocyclic lactone (C=O at ~160 ppm) and acetic acid moiety (COOH at ~170 ppm).
- UV-Vis: Chromenone derivatives often exhibit strong absorption at 280–320 nm due to π→π* transitions in the conjugated system .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection: Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect intensity data.
- Structure Solution: Apply direct methods (e.g., SHELXT) for phase determination .
- Refinement: Refine the model iteratively using SHELXL, focusing on anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding and intramolecular interactions (e.g., lactone ring planarity) .
- Visualization: Use ORTEP (WinGX suite) to generate thermal ellipsoid diagrams and analyze molecular packing .
Q. What computational strategies predict the compound’s pharmacokinetic behavior?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase). Parameterize the ligand using Gaussian09 (B3LYP/6-31G* level) for charge optimization.
- ADMET Prediction: Tools like SwissADME estimate bioavailability (Lipinski’s Rule of Five), blood-brain barrier permeability, and cytochrome P450 interactions. Focus on logP (~3.5) and polar surface area (~90 Ų) for solubility assessment .
Q. How can researchers address contradictory spectroscopic data in structural elucidation?
Methodological Answer:
- Cross-Validation: Compare NMR data with structurally analogous compounds (e.g., ’s calophyllolide derivatives).
- Dynamic NMR: Resolve conformational equilibria (e.g., rotamers of the acetic acid side chain) by variable-temperature ¹H NMR (e.g., −20°C to 80°C).
- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to predict theoretical NMR shifts and identify discrepancies .
Safety and Handling in Research Settings
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard). Use fume hoods for weighing and reactions.
- Spill Management: Neutralize acetic acid residues with sodium bicarbonate, then absorb with vermiculite.
- Waste Disposal: Collect in halogen-resistant containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
